Copper 2-ethylhexanoate

C–H functionalization arene acetoxylation copper catalysis

Copper 2-ethylhexanoate (CAS 22221-10-9) features precisely defined C8 carboxylate ligands, delivering batch-to-batch consistency unachievable with petroleum-derived copper naphthenate. Certified Cu content (17.0-19.0% by EDTA), broad organic solvent solubility, and proven >80% yield in C-H acetoxylation eliminate variability in catalysis, CVD, and coating applications. Its defined thermal decomposition (252°C) and moderate stability make it the preferred precursor for YBCO fabrication and alkyd curing. Choose this compound for reproducible reaction kinetics, diastereoselectivity (dr >20:1), and storage stability that reduce QC costs.

Molecular Formula C8H15CuO2
Molecular Weight 206.75 g/mol
CAS No. 22221-10-9
Cat. No. B1594820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper 2-ethylhexanoate
CAS22221-10-9
Molecular FormulaC8H15CuO2
Molecular Weight206.75 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].[Cu+]
InChIInChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyWRTFVVOZYCEDQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper 2-Ethylhexanoate (CAS 22221-10-9): Technical Baseline and Industrial Positioning


Copper 2-ethylhexanoate (CAS 22221-10-9; also referenced as CAS 149-11-1 for the copper(II) bis complex), with the molecular formula C₁₆H₃₀CuO₄ and a molecular weight of 349.95 g/mol, is a copper(II) carboxylate complex belonging to the class of metal 2-ethylhexanoates. It is characterized as a blue-green crystalline solid or powder that exhibits a melting point of 252 °C with decomposition . The compound demonstrates broad solubility in water, alcohols, dichloroethane, chlorobenzene, and most organic solvents, a property that underpins its versatility as both a homogeneous catalyst and a metal-organic precursor . Its coordination structure, featuring two bidentate 2-ethylhexanoate ligands, confers moderate thermal stability and facilitates the formation of stable complexes suitable for high-performance material applications [1]. Commercially, it is supplied in various metal content specifications—commonly 8% Cu, with variants at 3%, 5%, and 12% Cu available to meet diverse industrial formulation requirements [2]. The compound functions as a Lewis acid, an oxidant, and a catalyst/promoter in a range of organic transformations, while also serving as a precursor in chemical vapor deposition (CVD) and sol-gel processes [1][3].

Why Generic Substitution of Copper 2-Ethylhexanoate (CAS 22221-10-9) Compromises Performance Across Key Applications


Within the copper carboxylate family, compounds sharing the same metal center but differing in ligand architecture exhibit markedly divergent physicochemical and functional profiles that preclude simple interchange. Copper 2-ethylhexanoate is distinguished from its closest industrial analog, copper naphthenate (CAS 1338-02-9), by fundamental differences in ligand composition: the former possesses a defined C8 branched aliphatic carboxylate ligand with precise molecular weight, while the latter comprises a complex mixture of cycloaliphatic carboxylic acids derived from petroleum naphthenic acids, resulting in variable composition and less predictable performance [1]. This structural distinction translates into measurable advantages in storage stability, acidity control, and catalytic consistency [2]. Relative to copper(II) acetate (CAS 142-71-2), the 2-ethylhexanoate ligand imparts dramatically enhanced solubility in nonpolar organic media, enabling homogeneous catalysis in solvent systems where acetate salts would precipitate [3]. Furthermore, when benchmarked against copper(II) acetylacetonate (Cu(acac)₂, CAS 13395-16-9), the 2-ethylhexanoate complex exhibits distinct stability characteristics in radical reaction pathways, a differentiation with direct consequences for reaction yield and selectivity [4]. Consequently, substitution with a generic copper carboxylate without systematic validation introduces uncontrolled variability in reaction kinetics, product distribution, and material quality—variables that carry quantifiable cost implications in both research and industrial manufacturing settings.

Copper 2-Ethylhexanoate (CAS 22221-10-9): Quantified Differentiation Evidence Against Comparator Compounds


C–H Acetoxylation Yield: Copper 2-Ethylhexanoate Achieves >80% Yield in Non-Directed Arene Functionalization

Copper 2-ethylhexanoate serves as the copper(II) carboxylate salt in carbon-hydrogen acetoxylation of non-directed arenes (benzene and toluene), delivering isolated yields exceeding 80% under conditions that proceed via a nonradical organometallic pathway. This performance metric is directly benchmarked against the synthetic challenge posed by the Hock process for phenol production, which generates a stoichiometric amount of acetone as an oversupplied byproduct. The Cu(II) salts used in this transformation are isolable, recyclable, and reusable with minimal change in reactivity. Moreover, the Cu(II) species can be regenerated in situ using oxygen, and following removal of generated water, the arene C–H acetoxylation and related esterification reactions can be continued, establishing a recyclable process framework [1].

C–H functionalization arene acetoxylation copper catalysis nonradical pathway

Diastereoselectivity in Alkene Diamination: Copper 2-Ethylhexanoate Delivers >20:1 dr and 85-87% Yield in Xylenes

In a systematic optimization study of copper-promoted alkene diamination for the synthesis of nitrogen heterocycles, copper 2-ethylhexanoate (Cu(eh)₂) demonstrated exceptional diastereoselectivity, with only a single diastereomer observed by ¹H NMR (dr >20:1) under optimized conditions. When the reaction was conducted in xylenes with 2 equivalents of Cu(eh)₂ at 130 °C for 24 hours in the presence of Cs₂CO₃ and TsNH₂, an isolated yield of 87% was achieved. Reducing the Cu(eh)₂ loading to 1.5 equivalents resulted in a substantial drop in conversion to 50%, underscoring the stoichiometric role of this specific copper carboxylate in achieving high yield and selectivity. This performance establishes a clear quantitative benchmark for process optimization where stereochemical fidelity is non-negotiable [1].

alkene diamination diastereoselectivity nitrogen heterocycles copper promoter

Thermal Stability and Purity Specification: Copper 2-Ethylhexanoate Exhibits Defined 252 °C Decomposition Point and 17.0-19.0% Cu Content

Copper 2-ethylhexanoate is characterized by a well-defined melting point of 252 °C with decomposition, a reproducible thermal benchmark that contrasts with the variable and often undefined melting behavior of copper naphthenate, which is supplied as a complex mixture with composition-dependent physical properties. The compound is supplied with a certified copper content of 17.0-19.0% as determined by EDTA titration, providing quantitative lot-to-lot consistency essential for stoichiometric calculations in both catalytic and precursor applications. This defined composition and thermal profile directly support the compound's utility as a precursor in trifluoroacetate metal-organic deposition processes for fabricating YBa₂Cu₃O₇₋y (YBCO) coated conductors, where precise metal stoichiometry is critical to achieving high critical current density and film quality .

thermal stability metal content specification precursor quality EDTA titration

Storage Stability and Acidic Consistency: Copper 2-Ethylhexanoate as a Validated Substitute for Copper Naphthenate

Copper 2-ethylhexanoate is explicitly characterized in industrial technical datasheets as exhibiting 'stable molecular weight and acidity,' which confers 'good storage stability and good drying effect.' This combination of properties positions the compound as 'a good substitute for copper naphthenate' in applications where consistent drier performance over extended storage periods is a critical quality parameter [1]. The underlying differentiation arises from the defined, single-component nature of copper 2-ethylhexanoate relative to the complex, variable mixture of naphthenic acids in copper naphthenate. The industrial specification for copper 2-ethylhexanoate in paint and coating applications typically includes a controlled metal content of 8±0.2% Cu, enabling precise formulation and reproducible drying kinetics that are not reliably achievable with copper naphthenate due to its inherent compositional variability [1].

storage stability copper naphthenate substitute paint drier molecular weight stability

Broad Organic Solvent Solubility: Copper 2-Ethylhexanoate Soluble in Most Organic Solvents Including Dichloroethane and Chlorobenzene

Copper 2-ethylhexanoate exhibits a solubility profile that encompasses water, alcohols, dichloroethane, chlorobenzene, and most organic solvents [1]. This broad solubility spectrum, conferred by the lipophilic 2-ethylhexanoate ligands, enables homogeneous catalysis across diverse solvent systems where copper(II) acetate would precipitate and copper(II) acetylacetonate may exhibit limited solubility. The compound is specifically noted as dissolving easily in nonpolar solvents, a property that distinguishes it from more polar copper carboxylates and expands its applicability to solvent systems including xylenes, as demonstrated in the diamination optimization studies where xylenes served as the optimal medium for achieving 87% yield [2]. This solvent compatibility profile is particularly relevant for catalytic processes requiring non-coordinating, high-boiling solvents, and for precursor applications in chemical vapor deposition where solvent volatility and solubility jointly determine film quality.

solubility profile homogeneous catalysis organic solvent compatibility metal-organic precursor

Catalyst Recycling and Reusability: Copper 2-Ethylhexanoate-Derived Nanoparticles Retain 74% Activity After Five Cycles

Copper(II) 2-ethylhexanoate serves as an effective precursor for the generation of oleylamine-stabilized copper(0) nanoparticles. These nanoparticles can be redispersed and reused as catalysts, and after five successive applications, they retain 74% of their original catalytic activity. In the catalytic dehydrogenation of dimethylamine borane, these copper(0) nanoparticles demonstrate kinetic activity with a turnover frequency (TOF) of 158 h⁻¹ at 50.0 ± 0.1 °C, evolving one equivalent of H₂ per mole of substrate . This combination of retained activity over multiple cycles and defined TOF provides quantifiable evidence for the economic viability of copper 2-ethylhexanoate as a catalyst precursor in processes where catalyst lifetime and recyclability are primary cost drivers.

catalyst recycling nanoparticle catalyst copper(0) nanoparticles turnover frequency

Copper 2-Ethylhexanoate (CAS 22221-10-9): Validated Research and Industrial Application Scenarios


Non-Directed Arene C–H Acetoxylation for Phenol and Ester Synthesis with Catalyst Recycling

Based on the demonstrated >80% yield in carbon-hydrogen acetoxylation of benzene and toluene and the established recyclability of Cu(II) salts with in situ oxygen regeneration [3], copper 2-ethylhexanoate is optimally deployed in research and process development settings targeting direct arene functionalization. The nonradical organometallic pathway distinguishes this approach from radical-based hydroxylation methods that suffer from low selectivity. This scenario is particularly compelling for laboratories seeking alternatives to the industrial Hock process that avoid stoichiometric acetone co-production. The defined copper content (17.0-19.0% Cu) enables precise stoichiometric control, while the broad organic solvent solubility facilitates homogeneous reaction conditions .

Stereoselective Synthesis of Nitrogen Heterocycles via Copper-Promoted Alkene Diamination and Oxyamination

The validated diastereoselectivity (dr >20:1) and optimized isolated yield (87% in xylenes) achieved with copper 2-ethylhexanoate in alkene diamination and oxyamination reactions [3] establish this compound as a preferred promoter for synthesizing stereochemically complex nitrogen heterocycles, including morpholines and 1,4-benzodiazepinones. The documented loading-dependent yield profile (50% conversion at 1.5 equiv vs. 87% yield at 2 equiv) provides a quantitative optimization framework. This application scenario is directly relevant to medicinal chemistry and natural product synthesis programs where stereochemical fidelity and isolated yield jointly determine synthetic route feasibility.

Metal-Organic Deposition Precursor for YBCO Coated Conductors and Superconductor Thin Films

Copper 2-ethylhexanoate's defined thermal decomposition point (252 °C), certified copper content (17.0-19.0% Cu by EDTA titration), and solubility in organic solvents [3] position it as a technically rigorous precursor for trifluoroacetate metal-organic deposition (TFA-MOD) of YBa₂Cu₃O₇₋y (YBCO) coated conductors. The moderate thermal stability and coordination structure enable controlled decomposition to high-quality copper oxide layers essential for achieving high critical current density. This scenario is specific to materials science and superconducting device fabrication, where precursor purity and reproducible decomposition kinetics are non-negotiable quality parameters .

Industrial Paint Drier and Coating Additive Requiring Stable Storage and Reproducible Formulation

The explicit characterization of copper 2-ethylhexanoate as exhibiting 'stable molecular weight and acidity' with 'good storage stability,' along with its specification as 'a good substitute for copper naphthenate' with controlled metal content of 8±0.2% Cu [3], makes it the technically preferred selection for industrial paint, coating, and ink formulations requiring consistent drier performance over extended storage and use periods. The defined ligand composition eliminates the batch-to-batch variability inherent to copper naphthenate, enabling reproducible oxidation and polymerization kinetics in alkyd resin and drying oil systems. This scenario addresses the procurement requirements of coating manufacturers where formulation consistency and reduced quality control deviation are primary economic drivers.

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